Cas no 2228495-32-5 (2-amino-3-(2-bromo-3-methoxyphenyl)-2-methylpropan-1-ol)

2-アミノ-3-(2-ブロモ-3-メトキシフェニル)-2-メチルプロパン-1-オールは、ブロモ基とメトキシ基を有する芳香環を特徴とするキラルな有機化合物です。分子内にアミノ基とヒドロキシル基を併せ持つため、医薬品中間体や生化学研究用試薬としての応用が期待されます。立体障害を生じる2位のメチル基により分子構造が安定化され、選択的反応性が向上する点が特長です。ブロモ基の求電子性を活かしたパラジウムカップリング反応や、アミノ基を起点とした誘導体合成に適した物性を示します。高純度合成が可能で、X線結晶構造解析による立体配置の確認が行われているケースも報告されています。

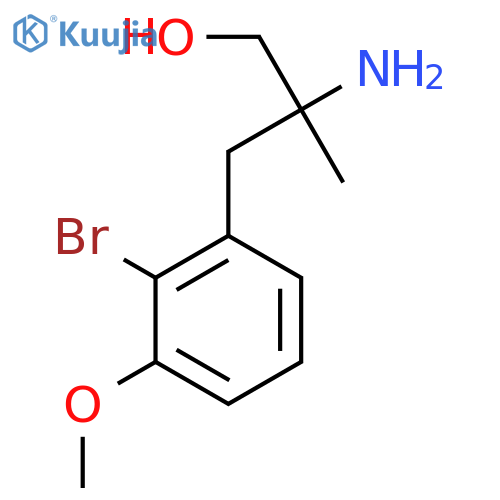

2228495-32-5 structure

商品名:2-amino-3-(2-bromo-3-methoxyphenyl)-2-methylpropan-1-ol

2-amino-3-(2-bromo-3-methoxyphenyl)-2-methylpropan-1-ol 化学的及び物理的性質

名前と識別子

-

- 2-amino-3-(2-bromo-3-methoxyphenyl)-2-methylpropan-1-ol

- EN300-1922447

- 2228495-32-5

-

- インチ: 1S/C11H16BrNO2/c1-11(13,7-14)6-8-4-3-5-9(15-2)10(8)12/h3-5,14H,6-7,13H2,1-2H3

- InChIKey: QEKCYHOZLNXOHI-UHFFFAOYSA-N

- ほほえんだ: BrC1C(=CC=CC=1CC(C)(CO)N)OC

計算された属性

- せいみつぶんしりょう: 273.03644g/mol

- どういたいしつりょう: 273.03644g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 3

- 重原子数: 15

- 回転可能化学結合数: 4

- 複雑さ: 203

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1.5

- トポロジー分子極性表面積: 55.5Ų

2-amino-3-(2-bromo-3-methoxyphenyl)-2-methylpropan-1-ol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1922447-10.0g |

2-amino-3-(2-bromo-3-methoxyphenyl)-2-methylpropan-1-ol |

2228495-32-5 | 10g |

$5467.0 | 2023-06-01 | ||

| Enamine | EN300-1922447-2.5g |

2-amino-3-(2-bromo-3-methoxyphenyl)-2-methylpropan-1-ol |

2228495-32-5 | 2.5g |

$2492.0 | 2023-09-17 | ||

| Enamine | EN300-1922447-0.25g |

2-amino-3-(2-bromo-3-methoxyphenyl)-2-methylpropan-1-ol |

2228495-32-5 | 0.25g |

$1170.0 | 2023-09-17 | ||

| Enamine | EN300-1922447-5.0g |

2-amino-3-(2-bromo-3-methoxyphenyl)-2-methylpropan-1-ol |

2228495-32-5 | 5g |

$3687.0 | 2023-06-01 | ||

| Enamine | EN300-1922447-1g |

2-amino-3-(2-bromo-3-methoxyphenyl)-2-methylpropan-1-ol |

2228495-32-5 | 1g |

$1272.0 | 2023-09-17 | ||

| Enamine | EN300-1922447-5g |

2-amino-3-(2-bromo-3-methoxyphenyl)-2-methylpropan-1-ol |

2228495-32-5 | 5g |

$3687.0 | 2023-09-17 | ||

| Enamine | EN300-1922447-0.1g |

2-amino-3-(2-bromo-3-methoxyphenyl)-2-methylpropan-1-ol |

2228495-32-5 | 0.1g |

$1119.0 | 2023-09-17 | ||

| Enamine | EN300-1922447-0.05g |

2-amino-3-(2-bromo-3-methoxyphenyl)-2-methylpropan-1-ol |

2228495-32-5 | 0.05g |

$1068.0 | 2023-09-17 | ||

| Enamine | EN300-1922447-0.5g |

2-amino-3-(2-bromo-3-methoxyphenyl)-2-methylpropan-1-ol |

2228495-32-5 | 0.5g |

$1221.0 | 2023-09-17 | ||

| Enamine | EN300-1922447-1.0g |

2-amino-3-(2-bromo-3-methoxyphenyl)-2-methylpropan-1-ol |

2228495-32-5 | 1g |

$1272.0 | 2023-06-01 |

2-amino-3-(2-bromo-3-methoxyphenyl)-2-methylpropan-1-ol 関連文献

-

Qiongqiong Wang,Liping Qiao,Min Zhou,Shan Wang,Shengrong Lou,Dandan Huang,Qian Wang,Shengao Jing,Hongli Wang,Changhong Chen,Cheng Huang Faraday Discuss., 2021,226, 112-137

-

Joe B. Gilroy,Martin T. Lemaire,Brian O. Patrick,Robin G. Hicks CrystEngComm, 2009,11, 2180-2184

-

Ying Lv,Nan Zhang,Yi Fan,Xingyuan Liu J. Mater. Chem. C, 2017,5, 8408-8414

-

Po-Jung Huang,Yoshiki Natori,Yasutaka Kitagawa Dalton Trans., 2019,48, 908-914

-

Arun Kumar Yadav,Anita,Sunil Kumar,Anjali Panchwanee,V. Raghavendra Reddy,Sajal Biring RSC Adv., 2017,7, 39434-39442

2228495-32-5 (2-amino-3-(2-bromo-3-methoxyphenyl)-2-methylpropan-1-ol) 関連製品

- 1005078-32-9(<br>3-(4-Carbamoyl-piperidine-1-carbonyl)-7-oxa-bicyclo[2.2.1]hept-5-ene-2-carb oxylic acid)

- 1820575-47-0(tert-butyl (1S,5S)-3,6-diazabicyclo[3.2.2]nonane-3-carboxylate;hydrochloride)

- 1014-14-8(5-phenyl-1,3-oxazole-2-carboxylic acid)

- 1394780-04-1(5,6-dichloro-N-methyl-N-(pyridin-3-yl)methylpyridine-3-sulfonamide)

- 450344-34-0(N-2-(2,3-dimethylphenyl)-2H,4H,6H-thieno3,4-cpyrazol-3-yl-2-(4-methoxyphenyl)acetamide)

- 1092390-14-1(2-Amino-1-(4-trifluoromethoxyphenyl)ethanone Hydrochloride)

- 69810-77-1(1-(3-methylphenyl)ethane-1,2-diamine)

- 1213675-27-4((1S)-1-(2-ANTHRYL)-2-METHYLPROPYLAMINE)

- 955531-09-6(3-{(4-bromophenyl)methylsulfanyl}-6-4-methyl-2-(pyridin-3-yl)-1,3-thiazol-5-ylpyridazine)

- 2172245-32-6(2-(N-benzyl-1-{4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylphenyl}formamido)acetic acid)

推奨される供給者

Zhangzhou Sinobioway Peptide Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Nantong Boya Environmental Protection Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Hubei Rhino Pharmaceutical Tech Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬